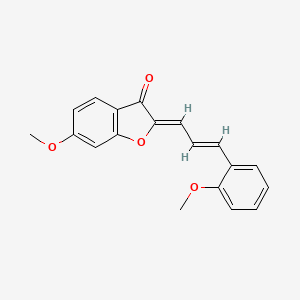![molecular formula C14H16ClNO B2970357 3-[(4-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 24706-47-6](/img/structure/B2970357.png)
3-[(4-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(4-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one” is a complex organic molecule. It likely contains a cyclohexenone ring, which is a six-membered cyclic ketone, substituted with a dimethyl group, a 4-chlorophenyl group, and an amino group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as cyclization, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound could not be determined from the available data .Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Crystal Structures
3-[(4-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one and related compounds have been studied for their hydrogen bonding properties and crystal structures. Research shows that these compounds form significant intermolecular N–H⋯OC hydrogen bonds, creating infinite chains of molecules. Such insights are crucial for understanding the molecular conformations and interactions in solid-state chemistry (Kubicki, Bassyouni, & Codding, 2000).
Fluorescent Probes for Metal Ions and Amino Acids
These compounds have been utilized in developing fluorescent probes. Specific derivatives have shown high selectivity and sensitivity towards metal ions like Hg2+ and Cu2+ in various solutions. This application is significant for environmental monitoring and chemical sensing (Guo et al., 2014).
Synthesis and Structural Analysis
The synthesis and crystal structure of derivatives of this compound have been extensively studied. These studies provide valuable information on the molecular geometry and potential applications in material science (Shi et al., 2007).
Anticonvulsant Properties
Related enaminones, including this compound, have been evaluated for their anticonvulsant activities. This research contributes to the development of new therapeutic agents for treating seizures and epilepsy (Scott et al., 1993).
NLO Properties and Molecular Interactions
Some derivatives exhibit nonlinear optical (NLO) properties and unique molecular interactions, which are essential for the development of new materials for optical applications (Sridhar et al., 2002).
Miscellaneous Applications
These compounds have been studied for various other applications, including as components in complex molecular structures, in reactions with other organic compounds, and in the development of new chemical entities for specific applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-14(2)8-12(7-13(17)9-14)16-11-5-3-10(15)4-6-11/h3-7,16H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFULVQWNMOQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301331716 |
Source


|
| Record name | 3-(4-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301331716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49667221 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
24706-47-6 |
Source


|
| Record name | 3-(4-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301331716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[1,1'-biphenyl]-4-yl}-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2970276.png)

![N-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2970278.png)
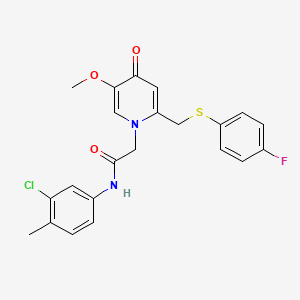
![(2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2,4-difluorophenyl)amino]prop-2-enenitrile](/img/structure/B2970284.png)

![N-[[4-(Benzimidazol-1-yl)phenyl]methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2970286.png)
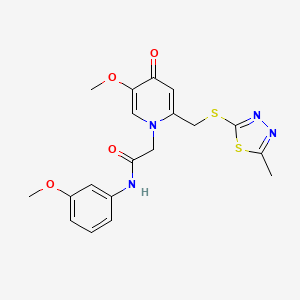
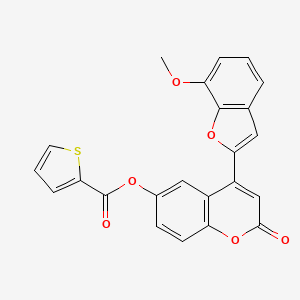
![2-[(Phenylamino)methyl]aniline](/img/structure/B2970289.png)

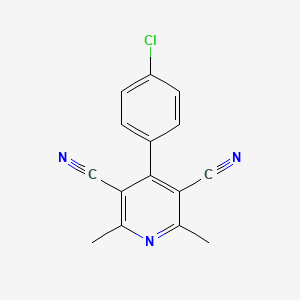
![4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-(thiazol-2-yl)benzenesulfonamide](/img/structure/B2970295.png)
